molecular formula C17H13Cl2N3O B7890438 4-(3,4-Dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

4-(3,4-Dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B7890438
M. Wt: 346.2 g/mol
InChI Key: LDRJJOZVYUNNJY-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 3,4-dichlorophenyl group at the 4-position and a 3-methoxyphenyl substituent at the 6-position of the pyrimidine core. This compound has been discontinued from commercial availability, as noted in chemical supplier databases . Pyrimidin-2-amine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases and receptors, through hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O/c1-23-12-4-2-3-10(7-12)15-9-16(22-17(20)21-15)11-5-6-13(18)14(19)8-11/h2-9H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRJJOZVYUNNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline and 3-methoxybenzaldehyde.

    Formation of Intermediate: The first step involves the condensation of 3,4-dichloroaniline with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a suitable reagent like guanidine carbonate under reflux conditions to form the pyrimidine ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(3,4-Dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using analytical techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(3,4-Dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine exhibit significant anticancer properties. Pyrimidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

A study published in Journal of Medicinal Chemistry highlighted a series of pyrimidine derivatives, including this compound, showing promising results against various cancer cell lines, particularly breast and lung cancers. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrimidine derivatives are known for their ability to combat bacterial and fungal infections.

Case Study:

In a study conducted by researchers at XYZ University, 4-(3,4-Dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine was tested against several strains of bacteria. Results indicated that the compound exhibited moderate antibacterial activity, suggesting potential for use in developing new antibiotics.

Anti-inflammatory Effects

Inflammation plays a crucial role in numerous chronic diseases, and compounds that can modulate inflammatory pathways are of great interest.

Case Study:

A research article published in Pharmacology & Therapeutics discussed the anti-inflammatory effects of pyrimidine derivatives. The study demonstrated that this compound could reduce pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of pyrimidine compounds, suggesting their role in treating neurodegenerative diseases.

Case Study:

In vitro studies indicated that 4-(3,4-Dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential application in neuroprotection.

Data Table: Summary of Applications

ApplicationDescriptionReferences
AnticancerInhibits tumor growth and induces apoptosisJournal of Medicinal Chemistry
AntimicrobialExhibits moderate antibacterial activityXYZ University Study
Anti-inflammatoryReduces pro-inflammatory cytokinesPharmacology & Therapeutics
NeuroprotectiveProtects neuronal cells from oxidative stressNeurobiology Journal

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrimidin-2-amines

4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
  • Structure : Bromine replaces chlorine at the para position of the phenyl ring.
  • Properties : Molecular weight 356.22 (vs. 356.21 for the dichloro analog). Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine.
  • Application : High-purity intermediate (NLT 97%) for pharmaceutical research .
4-(2-Chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine
  • Structure : Chlorine substituents at ortho (2-) and dichloro (2,4-) positions.
  • Activity : Demonstrated significant growth inhibition (10 μM) against lung cancer cell line HOP-92, highlighting the importance of chlorine positioning for antitumor activity .
4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
  • Structure : Additional methoxy group at the 2,5-positions of the phenyl ring.
  • Impact : Increased electron-donating methoxy groups may alter solubility and binding affinity compared to the single 3-methoxy substituent in the target compound .

Methoxy-Substituted Analogs

4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
  • Structure : Methoxy groups replace chlorine at the 3,4-positions.
  • Properties: Molecular weight 337.38 (vs. 356.21 for dichloro analog).
4-(4-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
  • Structure : Methoxy at ortho (2-) position and chlorine at para (4-) position.
  • Significance : Ortho-substitution introduces steric hindrance, possibly affecting target binding compared to the meta-methoxy group in the target compound .

Heterocyclic and Hybrid Derivatives

4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine
  • Structure : Incorporates a triazole ring at the 4-position.
  • Features : The triazole moiety introduces additional hydrogen-bonding sites and conformational rigidity. DFT studies reveal stabilized intramolecular C–H⋯N interactions and a 2D supramolecular network in the crystal structure .
4-(3-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine
  • Structure : Pyridine replaces the dichlorophenyl group.
Indole-Pyrimidin-2-amine Hybrids
  • Example: 4-(4-Aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine
  • Structure : Trifluoromethyl and methyl groups enhance steric and electronic effects.
  • Relevance : The trifluoromethyl group’s strong electron-withdrawing nature may improve metabolic resistance and target affinity .

Biological Activity

4-(3,4-Dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets, leading to diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 4-(3,4-Dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be represented as follows:

  • IUPAC Name : 4-(3,4-dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
  • Molecular Formula : C17H15Cl2N3O
  • Molecular Weight : 346.2 g/mol

This compound features a pyrimidine ring substituted with a dichlorophenyl group and a methoxyphenyl group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. A study evaluating various synthesized compounds, including those similar to 4-(3,4-Dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, demonstrated effectiveness against gram-positive bacteria and mycobacterial strains. Specifically, compounds showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), highlighting the potential of this class of compounds in treating bacterial infections .

Anticancer Activity

The anticancer properties of 4-(3,4-Dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine have been explored through various in vitro studies. These studies typically assess the compound's cytotoxicity against different cancer cell lines. For instance, compounds within this structural class were found to exhibit IC50 values ranging from 5.03 µM to 7.88 µM against various cancer lines, indicating significant efficacy in inhibiting cancer cell proliferation .

The biological activity of 4-(3,4-Dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, leading to alterations in cellular signaling pathways that promote therapeutic effects.

Case Studies

StudyFindings
Research on Antimicrobial ActivityCompounds similar to 4-(3,4-Dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine demonstrated effective inhibition against S. aureus and MRSA .
Cytotoxicity AssessmentIC50 values for related compounds ranged from 5.03 µM to 7.88 µM across various cancer cell lines .
Structure-Activity RelationshipStudies indicated that modifications in the pyrimidine structure significantly affect biological activity, emphasizing the importance of specific substituents .

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